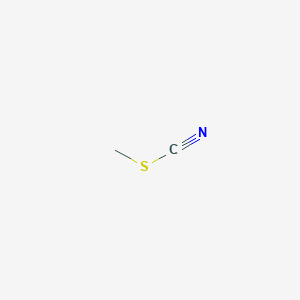
Cloruro de 3,5-dicloro-2-hidroxibencenosulfonilo
Descripción general
Descripción
3,5-Dichloro-2-hydroxybenzenesulfonyl chloride is a chemical compound with the molecular formula Cl₂C₆H₂(OH)SO₂Cl. It is also known as 2,4-Dichlorophenol-6-sulfonyl chloride. This compound is characterized by its two chlorine atoms and a hydroxyl group attached to a benzene ring, along with a sulfonyl chloride group. It is commonly used in organic synthesis and various industrial applications due to its reactivity and functional groups .
Aplicaciones Científicas De Investigación
3,5-Dichloro-2-hydroxybenzenesulfonyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
It has been used in the synthesis of certain compounds , suggesting that it may interact with various biological targets.
Mode of Action
It is known to be used in the synthesis of certain compounds , indicating that it may interact with its targets through chemical reactions to form new compounds.
Biochemical Pathways
It has been used as a chromogenic system in a one-step kinetic method for the determination of 5′-nucleotidase , suggesting that it may have a role in nucleotide metabolism.
Result of Action
It has been used in the synthesis of certain compounds , suggesting that its action results in the formation of these compounds.
Action Environment
The action, efficacy, and stability of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride can be influenced by various environmental factors. For instance, it is known to hydrolyze in water , indicating that its stability and action can be affected by the presence of water. Furthermore, it is moisture sensitive and incompatible with bases and oxidizing agents , suggesting that its stability and action can be influenced by the presence of these substances.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,5-Dichloro-2-hydroxybenzenesulfonyl chloride can be synthesized through the chlorination of 2-hydroxybenzenesulfonyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3 and 5 positions of the benzene ring .
Industrial Production Methods
In an industrial setting, the production of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro-2-hydroxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Iron(III) chloride is often used as a catalyst in the chlorination process.
Solvents: Organic solvents such as dichloromethane and chloroform are frequently used in these reactions.
Major Products
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenol-6-sulfonyl chloride: Similar in structure but differs in the position of the chlorine atoms.
3-Chloro-4-methylbenzenesulfonyl chloride: Contains a methyl group instead of a hydroxyl group.
2-Chloro-4-cyanobenzenesulfonyl chloride: Contains a cyano group instead of a hydroxyl group.
Uniqueness
3,5-Dichloro-2-hydroxybenzenesulfonyl chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. The presence of both chlorine atoms and a hydroxyl group allows for versatile chemical transformations and applications in various fields .
Propiedades
IUPAC Name |
3,5-dichloro-2-hydroxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O3S/c7-3-1-4(8)6(10)5(2-3)13(9,11)12/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFQRJNVGBIDHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177926 | |
| Record name | 3,5-Dichloro-2-hydroxybenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23378-88-3 | |
| Record name | 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23378-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichloro-2-hydroxybenzenesulphonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023378883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dichloro-2-hydroxybenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dichloro-2-hydroxybenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride in organic synthesis?
A1: 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride serves as a versatile building block in organic synthesis. It readily reacts with various nucleophiles, enabling the creation of diverse compounds. For instance, it reacts with ammonia, amines, hydrazine derivatives, and sodium azide to yield corresponding sulfonamides, hydrazides, and azides. [] This reactivity makes it valuable for synthesizing potential herbicides and other bioactive compounds. [] One specific application is in synthesizing {4-[(2-Alkoxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones, potential therapeutic agents. [] This synthesis involves reacting 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride with 2-furyl(1-piperazinyl)methanone, followed by O-substitution with different alkyl/aralkyl halides. []
Q2: How does the structure of derivatives impact their biological activity, particularly against α-glucosidase?
A2: Research indicates a strong correlation between the structure of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride derivatives and their α-glucosidase inhibitory activity. For example, hydrazones derived from ethyl isonipecotate, synthesized using 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride as a starting material, exhibit significant α-glucosidase inhibitory potential. [] The variations in the aromatic aldehyde component of these hydrazones directly influence their inhibitory activity. Compounds featuring specific substituents on the aromatic ring demonstrate greater potency, highlighting the importance of structure-activity relationships in drug design. []
Q3: Beyond its use in synthesizing bioactive compounds, are there other applications for 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride?
A3: Yes, recent research highlights its utility in material science. When supported on SBA-15 and complexed with Nickel (II), 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride forms a nanoreactor catalyst. [] This catalyst demonstrates efficacy in synthesizing diaryl sulfides from aryl halides and either thiourea or elemental sulfur. [] This application showcases the versatility of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride beyond traditional organic synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B58086.png)

